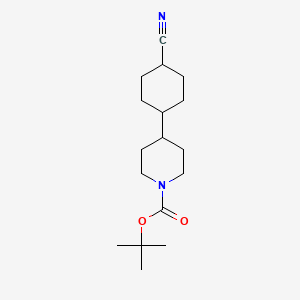

tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate (TBCCP) is an important organic compound that has been used in a variety of scientific research applications. TBCCP is a cyclic amide derivative that can be synthesized using a variety of methods, and it is known for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

- Crizotinib Intermediate : tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of crizotinib, a tyrosine kinase inhibitor used in treating non-small cell lung cancer (NSCLC) and other malignancies . Crizotinib targets ALK (anaplastic lymphoma kinase) and ROS1 (c-ros oncogene 1) kinases, inhibiting their aberrant signaling pathways.

- Vandetanib Intermediate : Another significant application lies in the synthesis of Vandetanib, a kinase inhibitor used for treating advanced medullary thyroid cancer. tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate is a key intermediate in Vandetanib synthesis .

Medicinal Chemistry and Drug Development

Mecanismo De Acción

Target of Action

Similar compounds such as “tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” are often used as intermediates in the synthesis of biologically active compounds .

Mode of Action

It’s likely that the compound interacts with its targets through its piperidine ring, a common structural motif in many biologically active compounds .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical processes, including neurotransmission and signal transduction .

Pharmacokinetics

The tert-butyl group is often used in drug design to improve the lipophilicity and thus the bioavailability of a compound .

Result of Action

As an intermediate, its primary role is likely in the synthesis of more complex compounds with specific biological activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of the compound .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of tert-Butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate can be achieved through the reaction of 4-cyanocyclohexanone with tert-butyl 4-piperidonecarboxylate in the presence of a reducing agent. The resulting product can then be purified through recrystallization.", "Starting Materials": [ "4-cyanocyclohexanone", "tert-butyl 4-piperidonecarboxylate", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Step 1: Dissolve 4-cyanocyclohexanone in anhydrous ethanol.", "Step 2: Add tert-butyl 4-piperidonecarboxylate and a reducing agent (e.g. sodium borohydride) to the solution.", "Step 3: Stir the mixture at room temperature for several hours.", "Step 4: Quench the reaction by adding water and stirring.", "Step 5: Extract the product with ethyl acetate.", "Step 6: Purify the product through recrystallization." ] } | |

Número CAS |

162997-33-3 |

Fórmula molecular |

C17H28N2O2 |

Peso molecular |

292.423 |

Nombre IUPAC |

tert-butyl 4-(4-cyanocyclohexyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19-10-8-15(9-11-19)14-6-4-13(12-18)5-7-14/h13-15H,4-11H2,1-3H3 |

Clave InChI |

QOCOQICNCWFZCK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CCC(CC2)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B573146.png)

![6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine](/img/structure/B573147.png)

![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B573151.png)

![3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one](/img/structure/B573154.png)